BI-9564 is a potent and selective small molecule inhibitor of the bromodomain-containing protein 9 (BRD9). [] It acts as a chemical probe to investigate the biological functions of BRD9 and its potential as a therapeutic target. [] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene regulation. [, ] Research suggests that BRD9 may be a potential target for treating cancer and inflammatory diseases. []
The synthesis of BI-9564 involves a series of chemical reactions designed to construct its complex molecular structure. The compound's chemical formula is and its IUPAC name is 4-(4-((dimethylamino)methyl)-2,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one. The synthesis typically employs techniques such as:
Technical details regarding the exact synthetic pathways are often proprietary but generally involve multiple steps of purification and characterization through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular structure of BI-9564 features a naphthyridine core substituted with various functional groups that enhance its binding affinity to bromodomains. Key structural characteristics include:
The binding affinity of BI-9564 for BRD9 is characterized by a dissociation constant () of 14 nM, indicating high specificity. For BRD7, the is 239 nM .
BI-9564 has been shown to engage in specific interactions with its target proteins through competitive binding assays. Notably:
In vitro studies have demonstrated that treatment with BI-9564 leads to selective growth inhibition in acute myeloid leukemia (AML) cell lines, showcasing its potential therapeutic applications .
The mechanism by which BI-9564 exerts its effects involves competitive inhibition of the bromodomain interactions with acetylated lysines on histones. This inhibition leads to altered gene expression profiles due to disrupted chromatin remodeling processes. Specifically:
This mechanism underlines its potential use in cancer therapies by targeting epigenetic regulators.
BI-9564 exhibits several notable physical and chemical properties:
These properties are critical for assessing its pharmacokinetic profiles.
BI-9564 has significant scientific applications primarily in cancer research:
Bromodomains (BRDs) represent an evolutionarily conserved class of epigenetic reader modules that recognize N-acetylated lysine (KAc) residues on histones and other nuclear proteins. These domains play pivotal roles in gene transcription, chromatin remodeling, and signal transduction, making them attractive therapeutic targets. While initial drug discovery efforts focused intensely on bromodomain and extraterminal (BET) family proteins due to their established links to oncogenesis and inflammatory diseases, attention has progressively shifted toward non-BET bromodomains with less characterized physiological functions. This transition was driven by the recognition that subunits of mammalian SWI/SNF (mSWI/SNF) chromatin-remodeling complexes—including BRD7 and BRD9—are recurrently mutated in approximately 20% of human cancers. The functional divergence between BRD9 (an oncogenic component of ncBAF complexes) and BRD7 (a potential tumor suppressor within PBAF complexes) underscored the therapeutic need for selective inhibitors targeting specific bromodomains within this subfamily [3] [6].
BI-9564 emerged from a collaborative drug discovery initiative between Boehringer Ingelheim and the Structural Genomics Consortium (SGC). This chemical probe was developed through fragment-based screening followed by rigorous structure-guided optimization, resulting in a potent and selective inhibitor targeting the BRD9/BRD7 subfamily. BI-9564 features a pyridinone-like scaffold engineered to occupy the acetyl-lysine binding pocket within the bromodomains. Its discovery addressed a critical gap in epigenetic research by providing a tool to dissect the distinct biological functions of BRD9 and BRD7, which share 62% sequence identity but exert divergent cellular roles. The compound’s in vitro and in vivo characterization demonstrated its utility as a pharmacological probe for investigating SWI/SNF complex biology in cancer models, particularly acute myeloid leukemia (AML) [1] [4] [6].
Key Molecular Characteristics:
The SGC played an indispensable role in the independent validation and dissemination of BI-9564 as a chemical probe. Through rigorous biochemical and cellular profiling, the SGC confirmed its:
The SGC further facilitated accessibility to BI-9564 under open-science principles, ensuring broad availability for academic research alongside detailed characterization data via their portal and commercial partners (e.g., Sigma-Aldrich, Tocris Bioscience) [5] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7